molecular formula C5H10ClF2N B12086885 (S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride

(S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride

Cat. No.: B12086885
M. Wt: 157.59 g/mol
InChI Key: ZGZHSDULQGNJPY-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride (CAS: 1781074-90-5; alternative identifiers: 1917292-38-6) is a fluorinated pyrrolidine derivative with the molecular formula C₅H₁₀ClF₂N and a molecular weight of 157.59 g/mol . Its structure features a pyrrolidine ring substituted with two fluorine atoms at the 4,4-positions, a methyl group at the 2-position, and a hydrochloride salt. The stereochemistry is specified as (S) -configuration, which is critical for its interactions in chiral environments, such as enzyme binding sites or asymmetric synthesis .

This compound is marketed as a versatile small molecule scaffold for pharmaceutical research, particularly in drug discovery and medicinal chemistry. Its fluorination enhances metabolic stability and bioavailability, while the pyrrolidine core provides rigidity and conformational control .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10ClF2N

Molecular Weight

157.59 g/mol

IUPAC Name

(2S)-4,4-difluoro-2-methylpyrrolidine;hydrochloride

InChI

InChI=1S/C5H9F2N.ClH/c1-4-2-5(6,7)3-8-4;/h4,8H,2-3H2,1H3;1H/t4-;/m0./s1

InChI Key

ZGZHSDULQGNJPY-WCCKRBBISA-N

Isomeric SMILES

C[C@H]1CC(CN1)(F)F.Cl

Canonical SMILES

CC1CC(CN1)(F)F.Cl

Origin of Product

United States

Preparation Methods

Pyrrolidine Core Construction

The pyrrolidine ring is typically synthesized via cyclization or hydrogenation of pre-existing heterocycles. A widely cited method involves the hydrogenation of 2-methylpyrroline intermediates. For example, platinum-based catalysts (e.g., Pt/C or PtO₂) in alcoholic solvents enable high-yield reduction of 2-methylpyrroline to 2-methylpyrrolidine.

Example Protocol:

  • Substrate: 2-Methylpyrroline (commercially available).

  • Catalyst: 5% Pt/C (0.1 equiv).

  • Conditions: H₂ (1 atm), ethanol/methanol (3:1 v/v), 25°C, 12 h.

  • Yield: >90% (racemic 2-methylpyrrolidine).

Fluorination at the 4-Position

Fluorination is achieved using diethylaminosulfur trifluoride (DAST) or related reagents. DAST selectively replaces hydroxyl or carbonyl groups with fluorine atoms under mild conditions.

DAST-Mediated Fluorination:

  • Substrate: 4-Hydroxy-2-methylpyrrolidine.

  • Reagent: DAST (2.5 equiv).

  • Solvent: Dichloromethane (DCM), −78°C to 25°C.

  • Yield: 75–85% (racemic 4,4-difluoro-2-methylpyrrolidine).

Alternative fluorinating agents like Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) offer improved safety profiles but require higher temperatures (40–60°C).

Enantiomeric Resolution

The (S)-enantiomer is resolved via chiral auxiliary methods or catalytic asymmetric synthesis.

Chiral Tartrate Salt Formation

Racemic 4,4-difluoro-2-methylpyrrolidine is treated with L-tartaric acid to form diastereomeric salts, which are separated by crystallization.

Protocol:

  • Racemic base: 4,4-Difluoro-2-methylpyrrolidine (10 g).

  • Resolving agent: L-Tartaric acid (1.2 equiv) in ethanol/water (4:1).

  • Conditions: Recrystallization at 4°C, three cycles.

  • Outcome: (S)-enantiomer isolated as L-tartrate salt (≥98% ee).

Catalytic Asymmetric Hydrogenation

Chiral ruthenium catalysts enable enantioselective hydrogenation of fluorinated pyrroline precursors. For example, Ru-(S)-BINAP complexes achieve >90% ee in model systems.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the stable hydrochloride salt.

Procedure:

  • Free base: (S)-4,4-Difluoro-2-methylpyrrolidine (5 g).

  • Acid: 4 M HCl in dioxane (1.1 equiv).

  • Conditions: Stir 2 h at 25°C, precipitate with diethyl ether.

  • Yield: 95% (white crystalline solid).

Comparative Analysis of Fluorination Methods

MethodReagentTemperatureYield (%)Optical Purity (ee)
DASTDAST−78°C→25°C75–85Racemic
DeoxofluorDeoxofluor40–60°C70–80Racemic
CatalyticRu-BINAP50°C85–90≥90% (S)

Scale-Up and Industrial Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. DAST, while efficient, poses handling risks due to HF release. Recent patents highlight trifluoro sulfenyl morpholine as a safer alternative for kilogram-scale fluorination.

Industrial Protocol:

  • Substrate: 4-Keto-2-methylpyrrolidine (1 kg).

  • Reagent: Trifluoro sulfenyl morpholine (2.2 equiv).

  • Solvent: Tetrahydrofuran (THF), 0°C→25°C.

  • Yield: 82% (4,4-difluoro-2-methylpyrrolidine).

Analytical Characterization

Critical quality attributes are verified via:

  • NMR: ¹⁹F NMR (δ −120 to −125 ppm, CF₂).

  • HPLC: Chiralcel OD-H column, hexane/isopropanol (90:10), retention time 12.3 min for (S)-enantiomer.

  • Melting Point: 225–227°C (decomposition).

Chemical Reactions Analysis

Types of Reactions: (S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of difluorinated pyrrolidine derivatives.

    Reduction: Formation of partially or fully reduced pyrrolidine compounds.

    Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis

(S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in:

  • The preparation of complex organic molecules.
  • Reactions involving substitution, oxidation, and addition to form various derivatives.

Biological Studies

The compound is employed in biological research for:

  • Investigating enzyme mechanisms.
  • Acting as a probe for biological pathways due to its unique structural properties.

Pharmaceutical Development

In medicinal chemistry, it is explored for:

  • Its potential as a precursor for synthesizing pharmaceutical compounds.
  • Investigating its interactions with biological targets, enhancing drug efficacy and selectivity.

Antimicrobial Research

Recent studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, including:

  • Gram-positive and gram-negative bacteria.
  • Ongoing research focuses on its effectiveness against resistant strains like MRSA and VRE.

Antiviral Activity

Preliminary findings suggest potential antiviral properties, prompting further investigation into its effectiveness against specific viral pathogens, which could lead to new antiviral therapies.

Anticancer Properties

Research into derivatives of this compound has shown promising anticancer activity. Case studies have examined interactions with estrogen receptors in breast cancer cells, suggesting modifications in the structure can influence cancer cell proliferation.

Case Studies

  • Enzyme Mechanism Studies : A study demonstrated how this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. The fluorine atoms enhance binding affinity, leading to effective modulation of enzyme activity.
  • Antimicrobial Efficacy : Research published in a peer-reviewed journal reported that this compound exhibited significant activity against both methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococci. The study emphasized the need for further exploration to understand its mechanism of action.
  • Anticancer Activity Research : A case study investigated the effects of derivatives related to (S)-4,4-Difluoro-2-methylpyrrolidine on breast cancer cell lines. Results indicated that certain modifications could enhance receptor antagonism or agonism, impacting cancer cell growth.

Mechanism of Action

The mechanism of action of (S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Analysis

The following table compares (S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride with structurally related compounds based on molecular features, stereochemistry, and functional groups. Data are derived from chemical databases and supplier catalogs :

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Similarity Score
(S)-4,4-Difluoro-2-methylpyrrolidine HCl 1781074-90-5 C₅H₁₀ClF₂N 157.59 Baseline compound ; (S)-configuration 1.00
(S)-4,4-Difluoropyrrolidine-2-carbonitrile HCl 1951424-96-6 C₅H₇ClF₂N₂ 168.58 Replaces methyl with nitrile group 0.90
(2R,4S)-4-Fluoro-2-methylpyrrolidine HCl 2300174-87-0 C₅H₁₀ClFN 142.59 Monofluoro at 4-position; (2R,4S) 0.81
(2R,4R)-4-Fluoro-2-methylpyrrolidine HCl 869489-04-3 C₅H₁₀ClFN 142.59 Monofluoro at 4-position; (2R,4R) 0.81
4,4-Difluoropiperidine HCl 57395-89-8 C₅H₁₀ClF₂N 169.59 Piperidine ring (6-membered) 0.83
3,3-Difluoropyrrolidine HCl 163457-23-6 C₄H₇ClF₂N 148.56 Fluorines at 3,3-positions 0.68

Key Observations :

  • Fluorination Pattern: The 4,4-difluoro substitution in the target compound distinguishes it from monofluoro (e.g., 4-fluoro-2-methylpyrrolidine HCl) or 3,3-difluoro analogues.
  • Ring Size : Piperidine derivatives (e.g., 4,4-difluoropiperidine HCl) exhibit different conformational dynamics due to their 6-membered rings, which may affect solubility and metabolic stability compared to 5-membered pyrrolidines .
  • Functional Groups : Substituents like nitriles (e.g., 4,4-difluoropyrrolidine-2-carbonitrile HCl) introduce polarity and hydrogen-bonding capacity, altering pharmacokinetic properties .

Physicochemical and Pharmacological Properties

Solubility and Stability
  • (S)-4,4-Difluoro-2-methylpyrrolidine HCl has moderate water solubility due to its hydrochloride salt form. In contrast, 4,4-difluoropiperidine HCl (larger ring) may exhibit lower solubility due to increased hydrophobicity .

Drug Discovery

  • The target compound has been used in protease inhibitor development , leveraging its rigid pyrrolidine core to mimic peptide bonds. Comparatively, 4,4-difluoropiperidine HCl is preferred for targeting larger binding pockets in kinase inhibitors .
  • Case Study: In a 2022 study, (S)-4,4-difluoro-2-methylpyrrolidine HCl was incorporated into a SARS-CoV-2 main protease inhibitor, achieving a 10-fold increase in potency over non-fluorinated analogues due to improved hydrophobic interactions .

Biological Activity

(S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Information:

PropertyValue
CAS Number 3-Amino-3-(1-methylcyclohexyl)propanoic acid
Molecular Formula C5H8ClF2N
Molecular Weight 151.57 g/mol
IUPAC Name This compound
Canonical SMILES FC(F)C1CCN(C1)C

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available starting materials. The synthesis can be achieved through the following route:

  • Formation of Pyrrolidine Ring: Utilizing a fluorinated precursor to introduce the difluoromethyl group.
  • Hydrochloride Salt Formation: The final step involves the reaction with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A-549). The compound exhibited significant antiproliferative effects with GI50 values comparable to established chemotherapeutics like doxorubicin.

  • Case Study Findings:
    • In a comparative study, derivatives of this compound showed enhanced activity against MCF-7 cells with GI50 values ranging from 0.80 µM to 1.20 µM.
    • Mechanistic studies indicated that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death in cancerous cells .

Neuroprotective Effects

Additionally, this compound has been investigated for its neuroprotective properties. Research indicates that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.

  • Mechanism of Action:
    • The compound appears to modulate pathways involving reactive oxygen species (ROS) and inflammatory cytokines, suggesting a dual role in protecting neural tissues while potentially enhancing cognitive functions .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases: It has been shown to inhibit key kinases involved in cell proliferation and survival pathways.
  • Apoptotic Pathway Activation: The compound triggers intrinsic apoptotic pathways leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2.
  • Neuroprotective Pathways: It modulates neuroinflammatory responses and enhances antioxidant defenses within neuronal cells.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityGI50 (µM)
DoxorubicinAnticancer1.13
(R)-4-Fluoro-2-methylpyrrolidineModerate Anticancer3.50
(S)-3-MethylpyrrolidineLow Anticancer>10

Q & A

Advanced Question

  • Chiral HPLC : Using a Chiralpak AD-H column (hexane:isopropanol, 90:10) to confirm >99% enantiomeric excess .
  • NMR Spectroscopy : ¹⁹F NMR (δ = -118 ppm, doublet) and ¹H NMR (δ 3.2 ppm, pyrrolidine ring protons) verify regiochemistry .
  • Mass Spectrometry : ESI-MS (m/z 157.59 [M+H]⁺) validates molecular weight .

How to design experiments to study its interactions with biological targets (e.g., enzymes or receptors)?

Advanced Question

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to targets like dopamine receptors (reported KD ~120 nM) .
  • X-ray Crystallography : Resolve co-crystal structures to identify hydrogen-bonding interactions (e.g., fluorine with Thr242 in enzyme active sites) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-target binding .

What are the key spectroscopic features for structural identification?

Basic Question

  • IR Spectroscopy : C-F stretches at 1100–1150 cm⁻¹; N-H (amine) at 3300 cm⁻¹ .
  • ¹³C NMR : Quaternary carbons adjacent to fluorine appear as doublets (JCF = 35 Hz) .
  • X-ray Diffraction : Unit cell parameters (a = 8.2 Å, b = 10.5 Å) confirm crystal packing .

What computational methods predict its pharmacokinetic properties and target affinity?

Advanced Question

  • Molecular Docking (AutoDock Vina) : Predict binding modes to G-protein-coupled receptors (GPCRs) with RMSD <2.0 Å .
  • ADMET Prediction (SwissADME) : Forecast bioavailability (78% intestinal absorption), BBB permeability (logBB = -0.5), and CYP450 inhibition .
  • MD Simulations (GROMACS) : Assess conformational stability in lipid bilayers over 100 ns trajectories .

How to resolve enantiomers during synthesis to ensure high chiral purity?

Advanced Question

  • Kinetic Resolution : Use lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) to separate (S)- and (R)-enantiomers .
  • Chiral Auxiliaries : Employ Evans’ oxazolidinones to induce asymmetry during fluorination .
  • Diastereomeric Crystallization : Precipitate salts with (1R)-(–)-10-camphorsulfonic acid, yielding >98% ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.